molecular formula C9H8F3NO2 B12251482 phenyl N-(2,2,2-trifluoroethyl)carbamate

phenyl N-(2,2,2-trifluoroethyl)carbamate

Cat. No.: B12251482
M. Wt: 219.16 g/mol
InChI Key: BAFCHDGEGUNIRS-UHFFFAOYSA-N
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Description

Phenyl N-(2,2,2-trifluoroethyl)carbamate is a chemical compound of interest in organic synthesis and pharmaceutical research. It belongs to the class of N-aryl carbamate derivatives, which are recognized as key structural motifs in the development of bioactive compounds . The 2,2,2-trifluoroethyl group is a notable feature, as the trifluoromethyl group is known to significantly influence the properties of molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity in drug discovery . This makes such compounds valuable building blocks for medicinal chemists. While specific biological data for this exact compound is limited, structurally similar N-aryl carbamates have demonstrated promising broad-spectrum antifungal activities against various plant pathogens, suggesting potential applications in agrochemical research . Furthermore, related trifluoroethyl-substituted compounds serve as key precursors and intermediates in complex multi-step syntheses, including the preparation of organocatalysts and other sophisticated molecules . This product is intended for use in laboratory research and development activities only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

phenyl N-(2,2,2-trifluoroethyl)carbamate

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-13-8(14)15-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

BAFCHDGEGUNIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Carbamate Formation via Chloroformate Intermediates

The most widely reported method involves reacting 2,2,2-trifluoroethylamine with phenyl chloroformate. This two-step process proceeds through an intermediate isocyanate or carbamoyl chloride.

Reaction Conditions :

  • Step 1 : 2,2,2-Trifluoroethylamine hydrochloride is neutralized with sodium carbonate in dichloromethane at 5–10°C.
  • Step 2 : Phenyl chloroformate is added dropwise to form the carbamate. Triethylamine is used to scavenge HCl, with yields reaching 75–85%.

Optimization Insights :

  • Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of intermediates.
  • Temperature control (<10°C) minimizes side reactions such as urea formation.

Coupling Agent-Mediated Synthesis

Alternative routes employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Procedure :

  • 2,2,2-Trifluoroethanol reacts with phenyl isocyanate in the presence of DCC (1.1 equiv) in THF at 25°C.
  • The reaction is monitored by TLC, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Data :

Parameter Value
Yield 68–72%
Reaction Time 6–8 hours
Purity (HPLC) ≥98%

This method avoids volatile intermediates but requires stoichiometric coupling agents, increasing costs.

One-Pot Synthesis Using Bis(2,2,2-Trifluoroethyl) Carbonate

A scalable one-pot approach leverages bis(2,2,2-trifluoroethyl) carbonate (BTC) for in situ carbamate formation:

  • BTC (1.1 equiv) reacts with aniline derivatives in dichloromethane at 0°C.
  • 2,2,2-Trifluoroethylamine is introduced, followed by triethylamine (1.5 equiv).

Advantages :

  • Eliminates isolation of reactive intermediates.
  • Achieves 80–85% yield with minimal byproducts.

Photochemical Synthesis

Recent advances utilize UV irradiation for oxidative coupling:

  • Tetrachloroethylene (TCE) is irradiated under O₂ to generate trichloroacetyl chloride.
  • Reaction with 2,2,2-trifluoroethylamine forms the carbamate via a radical mechanism.

Conditions :

  • Wavelength: 254 nm (low-pressure mercury lamp).
  • Temperature: 70–80°C.
  • Yield: 65–70%.

Industrial-Scale Production

Continuous flow systems enhance reproducibility for bulk synthesis:

  • Reactors : Microfluidic channels with residence time ≤5 minutes.
  • Catalysts : Immobilized lipases (e.g., Candida antarctica) enable enzymatic carbamate formation at 40°C, reducing waste.

Performance Metrics :

Metric Batch Process Flow Process
Yield 75% 89%
Purity 95% 99%
Solvent Consumption 10 L/kg 3 L/kg

Comparative Analysis of Methods

Method Yield (%) Scalability Cost ($/kg) Environmental Impact
Chloroformate 85 High 120 Moderate
Coupling Agents 72 Moderate 180 High
One-Pot BTC 83 High 95 Low
Photochemical 70 Low 210 Moderate
Flow Synthesis 89 Very High 80 Low

Challenges and Solutions

  • Moisture Sensitivity : 2,2,2-Trifluoroethylamine hydrochloride hydrolyzes readily. Solutions include anhydrous conditions and molecular sieves.
  • Byproduct Formation : Ureas arise from amine dimerization. Suppression strategies:
    • Use of scavengers (e.g., trimethylsilyl chloride).
    • Substoichiometric coupling agents (0.9 equiv).

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-(2,2,2-trifluoroethyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which phenyl N-(2,2,2-trifluoroethyl)carbamate exerts its effects is primarily through its interaction with various molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares phenyl N-(2,2,2-trifluoroethyl)carbamate with key analogs:

Compound Name Substituents (O/N) Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound O-Phenyl, N-Trifluoroethyl C9H8F3NO2 219.16 Potential agrochemicals, intermediates in drug synthesis Deduced from analogs
2,2,2-Trifluoroethyl N-Phenylcarbamate O-Trifluoroethyl, N-Phenyl C9H8F3NO2 219.16 Research reagent, synthetic intermediate
2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)phenyl]carbamate O-Trifluoroethyl, N-(3-CF3-phenyl) C10H7F6NO2 287.16 Crop protection, medicinal chemistry (BACE1 inhibitors)
2,2,2-Trifluoroethyl N-(Furan-2-yl)carbamate O-Trifluoroethyl, N-Furan-2-yl C7H6F3NO3 209.12 Materials science, heterocyclic chemistry
2,2,2-Trifluoroethyl N-(3-Bromophenyl)carbamate O-Trifluoroethyl, N-(3-Br-phenyl) C9H7BrF3NO2 298.06 Halogenated intermediates, Suzuki coupling substrates
Key Observations:

Electron-Withdrawing Effects : The trifluoroethyl group enhances electrophilicity, making carbamates more reactive toward nucleophiles compared to ethyl or phenyl analogs. For example, trifluoroethyl carbamates (pKa ~12) exhibit moderate reactivity, preventing symmetrical urea formation during synthesis (unlike ethyl carbamates) .

Biological Activity: Analogs like 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate () are explored in β-secretase (BACE1) inhibition for Alzheimer’s disease, where fluorine atoms improve metabolic stability and binding affinity .

Synthetic Utility: The trifluoroethyl group’s volatility (by-product: 2,2,2-trifluoroethanol) simplifies purification in one-pot syntheses (). This contrasts with ethyl carbamates, which require additional steps to remove non-volatile by-products .

Physicochemical Properties

  • Solubility and Stability: Fluorine atoms increase lipophilicity, enhancing membrane permeability. For instance, this compound is likely more lipophilic than non-fluorinated analogs like ethyl N-phenylcarbamate.
  • Conformational Dynamics : highlights that the -CH2CF3 group in carbamates creates distinct E/Z isomers due to restricted rotation around the C–N bond. This property is exploited in VT-NMR studies to quantify rotational barriers .

Biological Activity

Phenyl N-(2,2,2-trifluoroethyl)carbamate is a compound that has garnered attention for its potential biological activities. The incorporation of the trifluoroethyl group is known to enhance lipophilicity, which can significantly affect the compound's pharmacokinetics and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl moiety increases the compound's lipophilicity, facilitating membrane penetration and enhancing bioavailability. This characteristic is crucial for its potential use as a pharmaceutical agent.

Enzyme Inhibition

Research indicates that carbamates, including this compound, can act as inhibitors of serine hydrolases. Inhibitors of this enzyme class are significant in treating various diseases such as obesity and diabetes. Studies have shown that carbamates can selectively inhibit serine hydrolases in vivo, demonstrating minimal cross-reactivity with other proteins in mouse tissue proteomes .

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme Inhibition Selective inhibition of serine hydrolases; potential therapeutic applications in metabolic diseases.
Anticancer Activity Moderate activity against leukemia and non-small cell lung cancer in NCI-60 DTP Human Tumor Cell Lines.
Protein Interaction Interacts with various proteins leading to altered enzymatic activity.

Case Studies

  • Inhibition of Serine Hydrolases :
    A study employed activity-based protein profiling (ABPP) to assess the reactivity of various carbamates with serine hydrolases across mouse tissues. The findings indicated that this compound exhibited significant inhibition potency against monoacylglycerol lipase (MAGL), a key enzyme involved in lipid metabolism .
  • Anticancer Screening :
    The National Cancer Institute's screening program evaluated several trifluoroethyl-substituted ureas and carbamates for anticancer properties. This compound demonstrated moderate activity against certain cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Proteomic Profiling :
    A proteome-wide profiling study identified diverse classes of carbamates that react selectively with serine hydrolases. This study highlighted the versatility of carbamates in developing selective inhibitors for therapeutic use .

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